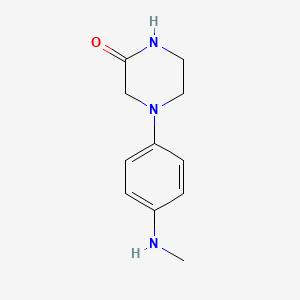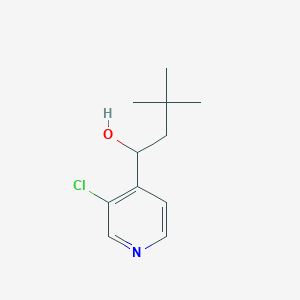![molecular formula C16H11F2N3O4 B13882370 2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinone core substituted with a difluorophenoxy group, a methyl group, and a nitro group, making it a subject of interest in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Difluorophenoxy Group: The difluorophenoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the difluorophenoxy moiety.
Nitration: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents under controlled temperature conditions.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or hydrogen gas can convert the nitro group to an amino group, resulting in aminoquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Aminoquinazolinone derivatives.
Substitution: Functionalized quinazolinone derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor functions and signaling pathways.
Altering Cellular Pathways: Affecting cellular pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde
- N-{[2-(2,4-Difluorophenoxy)pyridin-3-yl]methyl}-2-methylpentanamide
- 2-[(3,4-Difluorophenoxy)methyl]-2-methyloxirane
Uniqueness
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its quinazolinone core, coupled with the difluorophenoxy, methyl, and nitro groups, provides a versatile scaffold for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C16H11F2N3O4 |
|---|---|
Molekulargewicht |
347.27 g/mol |
IUPAC-Name |
2-[(2,4-difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one |
InChI |
InChI=1S/C16H11F2N3O4/c1-20-15(8-25-14-5-2-9(17)6-12(14)18)19-13-7-10(21(23)24)3-4-11(13)16(20)22/h2-7H,8H2,1H3 |
InChI-Schlüssel |
INZBNOMLSJNZOD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC2=C(C1=O)C=CC(=C2)[N+](=O)[O-])COC3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13882303.png)
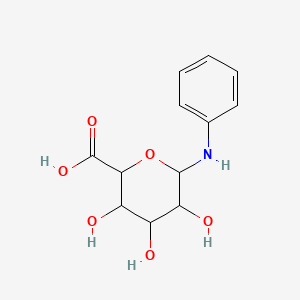
![Tert-butyl 4-[cyclopropyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B13882328.png)
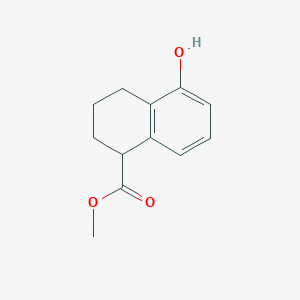
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)
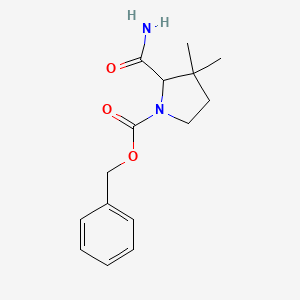

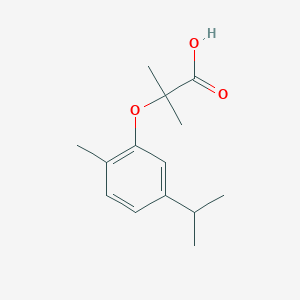
![propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13882351.png)
